4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a difluorophenyl group and a hydroxy group attached to the isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves the use of palladium-catalyzed reactions. One common method is the enantioselective intramolecular carbonylative Heck reaction, which uses formate esters as the source of carbon monoxide. This reaction provides a facile and efficient method for the synthesis of enantiopure nitrogen-containing heterocyclic compounds bearing an all-carbon quaternary stereocenter .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of inert gases and controlled temperatures to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups to the difluorophenyl ring.
Scientific Research Applications
4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
3,4-Difluorophenyl isocyanate: A versatile reagent used in various chemical reactions.
2-Amino-4-(3,4-difluorophenyl)thiazole: Known for its antibacterial properties.
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid: Used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific structural features and the presence of both a difluorophenyl group and a hydroxy group, which confer distinct chemical and biological properties.
Properties
CAS No. |
656234-23-0 |
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Molecular Formula |
C15H9F2NO2 |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H9F2NO2/c16-11-5-4-8(6-12(11)17)10-7-18-15(20)9-2-1-3-13(19)14(9)10/h1-7,19H,(H,18,20) |
InChI Key |
SKWXLRYXIMRMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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